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Compound of Interest

Compound Name: 6-CFDA N-succinimidyl ester

Cat. No.: B122585 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive overview and step-by-step protocols for utilizing Carboxyfluorescein diacetate

succinimidyl ester (CFDA-SE) in flow cytometry to monitor cell proliferation.

CFDA-SE is a reliable and widely used fluorescent dye for tracking cell generations. Its ability

to covalently label intracellular proteins and its equal distribution to daughter cells upon division

make it an invaluable tool for studying cell proliferation, tracking cell fate, and assessing the

impact of various treatments on cell division.

Principle of CFDA-SE Staining
CFDA-SE is a cell-permeable compound that is non-fluorescent until it enters a viable cell.[1][2]

Once inside the cell, intracellular esterases cleave the acetate groups, converting it into the

highly fluorescent and cell-impermeant molecule, carboxyfluorescein succinimidyl ester

(CFSE).[3][4] The succinimidyl ester group of CFSE then forms stable covalent bonds with free

amine groups of intracellular proteins.[1][3]

As the labeled cell divides, the CFSE fluorescence is distributed approximately equally

between the two daughter cells.[1][4] Consequently, each successive generation of cells will

exhibit a halving of fluorescence intensity, which can be readily analyzed by flow cytometry.[1]

[2] This allows for the clear identification and quantification of distinct cell generations within a

population.

Below is a diagram illustrating the mechanism of action of CFDA-SE.
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Caption: Mechanism of CFDA-SE uptake and fluorescence labeling.
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Experimental Protocols
Prior to beginning, it is crucial to determine the optimal CFDA-SE concentration for your

specific cell type and experimental conditions, as high concentrations can be toxic.[5][6] A

titration experiment is highly recommended to find the lowest concentration that provides bright

staining with minimal impact on cell viability and proliferation.[5][6]

Protocol 1: Staining Suspension Cells
This protocol is suitable for lymphocytes, peripheral blood mononuclear cells (PBMCs), and

other non-adherent cell lines.[1]

Materials:

CFDA-SE stock solution (e.g., 2 mM in dry DMSO)[1]

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) containing 0.1%

BSA[1][5]

Complete cell culture medium (e.g., RPMI with 10% FBS)[1]

Cells in single-cell suspension

Procedure:

Prepare a 2x working solution of CFDA-SE in PBS or HBSS with 0.1% BSA. For a final

concentration of 2 µM, prepare a 4 µM working solution.[1]

Resuspend cells at a concentration of 1 x 10^6 to 5 x 10^7 cells/mL in PBS or HBSS with

0.1% BSA.[5]

Add an equal volume of the 2x CFDA-SE working solution to the cell suspension.[5]

Mix gently and incubate for 5-10 minutes at 37°C, protected from light.[1][5]

To stop the staining reaction, add 5 volumes of cold complete culture medium.[2]

Centrifuge the cells and wash them twice with complete culture medium.[5]
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Perform a final 5-minute incubation in fresh, pre-warmed culture medium at 37°C to allow

any remaining unreacted dye to diffuse out of the cells.[1][5]

The cells are now ready for culture or further analysis. For a time zero control, a sample of

the stained cells should be analyzed by flow cytometry.[3]

Protocol 2: Staining Adherent Cells
This protocol is adapted for cells that grow attached to a surface.[1]

Materials:

CFDA-SE stock solution (e.g., 2 mM in dry DMSO)[1]

Phosphate-Buffered Saline (PBS) or other suitable buffer

Complete cell culture medium

Adherent cells cultured in appropriate vessels

Procedure:

Prepare the desired working concentration of CFDA-SE (typically 0.5-25 µM) in pre-warmed

(37°C) PBS or other suitable buffer.[7]

Remove the culture medium from the adherent cells.

Add the pre-warmed CFDA-SE working solution to the cells.

Incubate for 10-15 minutes at 37°C.[7][8]

Remove the CFDA-SE solution and replace it with fresh, pre-warmed complete culture

medium.

Incubate for an additional 30 minutes at 37°C to allow for the deacetylation of CFDA-SE to

CFSE.[7]

Wash the cells twice with complete culture medium.[1]
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The cells can now be cultured for the desired period. To analyze by flow cytometry, detach

the cells using a non-enzymatic cell dissociation solution, wash, and resuspend in PBS.[1]

Data Presentation
The following table summarizes recommended staining parameters. Note that these are

starting points and should be optimized for your specific cell type and application.

Parameter Recommended Range Notes

CFDA-SE Concentration 0.5 - 10 µM[6][9]
Higher concentrations can be

toxic. Titration is essential.[5]

Cell Concentration 1 x 10^6 - 5 x 10^7 cells/mL[5]
Ensure a single-cell

suspension.[5]

Incubation Time 5 - 20 minutes[3][6]
Longer times may increase

toxicity.[5]

Incubation Temperature Room Temperature or 37°C[9] 37°C is most common.[5]

Staining Buffer
PBS or HBSS with 0.1%

BSA[5][6]

Avoid serum during staining as

it contains esterases.[10]

Quenching
Complete culture medium with

serum[1]

Serum proteins will react with

and inactivate any remaining

free dye.[6]

Data Analysis and Troubleshooting
Flow Cytometry Analysis: Acquire data using a flow cytometer equipped with a 488 nm laser for

excitation and a standard fluorescein (FITC) emission filter (e.g., 530/30 bp).[1][5] A histogram

of the fluorescence intensity will show a series of peaks, with the rightmost peak representing

the non-divided parent generation. Each subsequent peak to the left represents a successive

cell division, with approximately half the fluorescence intensity of the preceding peak.[1]

Unstained cells should always be included as a negative control to set the background

fluorescence.[1]

Troubleshooting:
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Low Staining Intensity: This could be due to hydrolyzed CFDA-SE stock, insufficient dye

concentration, or low intracellular esterase activity.[1] Prepare fresh aliquots of CFDA-SE in

anhydrous DMSO and consider optimizing the concentration and incubation time.[6]

High Cell Death: High concentrations of CFDA-SE can be cytotoxic.[5] Perform a titration to

determine the lowest effective concentration and assess cell viability after staining.

No Distinct Proliferation Peaks: This may indicate that the cells are not proliferating or that

the staining was too bright, preventing the resolution of individual peaks. Ensure your

experimental conditions are conducive to cell division and consider using a lower CFDA-SE

concentration.

Two Positive Populations at Time Zero: This could be an issue with the staining procedure or

the flow cytometer setup. Ensure thorough mixing during staining and check instrument

settings.[11]

Experimental Workflow
The following diagram outlines the general workflow for a CFDA-SE cell proliferation assay.
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Caption: General workflow for a CFDA-SE cell proliferation experiment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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